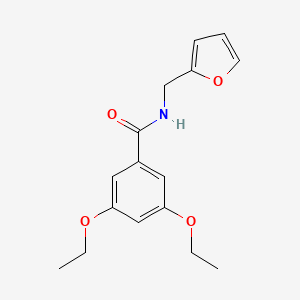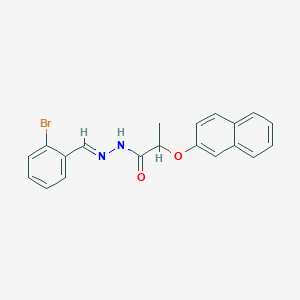![molecular formula C18H21N3O2 B5738326 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide, also known as TAK-285, is a small molecule inhibitor of the HER2 receptor tyrosine kinase. HER2 is a member of the epidermal growth factor receptor family and is overexpressed in a variety of cancers, including breast, gastric, and ovarian cancer. TAK-285 has shown promise as a potential therapeutic agent for these cancers due to its ability to inhibit HER2 signaling.
Mechanism of Action
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide works by binding to the ATP-binding site of the HER2 receptor tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in HER2 signaling and ultimately, a decrease in tumor growth.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting HER2 signaling, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide is its specificity for the HER2 receptor tyrosine kinase. This specificity allows for targeted inhibition of HER2 signaling, which may lead to fewer side effects compared to other cancer therapies. However, one limitation of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide. One area of interest is the development of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide analogs with improved pharmacokinetic properties. Additionally, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide may be effective in combination with other targeted therapies for cancer. Finally, further studies are needed to determine the optimal dosing and administration of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide in clinical settings.
Synthesis Methods
The synthesis of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, which is then converted into 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide through a series of additional steps. The overall synthesis is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to effectively inhibit HER2 signaling and tumor growth. Additionally, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-10-12-21(13-11-20)16-6-4-15(5-7-16)19-18(22)9-8-17-3-2-14-23-17/h2-9,14H,10-13H2,1H3,(H,19,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWIYNQYPNVHAH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)


![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)



![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)